molecular formula C22H19N5O4 B2419353 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide CAS No. 941884-14-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide

Cat. No.: B2419353
CAS No.: 941884-14-6
M. Wt: 417.425
InChI Key: VSUHFBAIVDCTIM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide is a complex organic compound that features a unique combination of structural motifs

Mechanism of Action

Target of Action

The primary targets of this compound are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for a variety of infections, and inhibiting their growth can help treat these conditions.

Mode of Action

The compound acts as an antibacterial agent , inhibiting the growth of bacterial biofilms . Biofilms are communities of bacteria that adhere to surfaces and are often resistant to antibiotics. By inhibiting biofilm formation, the compound disrupts the bacteria’s ability to establish and maintain infections.

Biochemical Pathways

It is known that the compound interferes with the bacteria’s ability to form biofilms, which are crucial for their survival and proliferation .

Result of Action

The compound has been found to be a potent inhibitor of bacterial biofilm formation . In particular, it was found to inhibit 60.04% of B. subtilis biofilm growth . This suggests that the compound could have significant antibacterial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazolo[3,4-d]pyridazinone core: This involves the condensation of hydrazine derivatives with diketones or ketoesters, followed by cyclization.

    Coupling of the two moieties: The final step involves the coupling of the 2,3-dihydrobenzo[b][1,4]dioxin ring with the pyrazolo[3,4-d]pyridazinone core through an acetamide linkage. This can be achieved using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving oxidative stress or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide: A similar compound lacking the oxo group on the pyrazolo[3,4-d]pyridazinone core.

    N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propionamide: A similar compound with a propionamide instead of an acetamide linkage.

Uniqueness

The presence of both the 2,3-dihydrobenzo[b][1,4]dioxin ring and the 4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazinone core in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide makes it unique. This combination of structural motifs is not commonly found in other compounds, giving it distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-14-17-12-23-27(16-5-3-2-4-6-16)21(17)22(29)26(25-14)13-20(28)24-15-7-8-18-19(11-15)31-10-9-30-18/h2-8,11-12H,9-10,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUHFBAIVDCTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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